molecular formula C6H2BrF2NO2 B1292832 2-Bromo-1,5-difluoro-3-nitrobenzene CAS No. 877161-74-5

2-Bromo-1,5-difluoro-3-nitrobenzene

Cat. No. B1292832
M. Wt: 237.99 g/mol
InChI Key: FCYPTYIIKJMNJZ-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1,5-difluoro-3-nitrobenzene" is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene is investigated, demonstrating the formation of arylzinc products , and the synthesis of 1-bromo-2,4-dinitrobenzene is described, yielding a high purity product . These studies suggest that bromo-nitrobenzene compounds are versatile intermediates in organic synthesis and can undergo various chemical transformations.

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is well-documented. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods highlight the reactivity of bromo-nitrobenzene compounds and their utility as intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

While the molecular structure of "2-Bromo-1,5-difluoro-3-nitrobenzene" is not directly analyzed, the structure of related compounds is examined. For instance, the nickel(II) complex of 1,2-bis(dimethylarsino)tetrafluorobenzene is studied using X-ray crystallography, revealing a tetragonal cation with specific Ni-Br and Ni-As bond lengths . This suggests that the molecular structure of bromo-nitrobenzene derivatives can be complex and may form stable complexes with transition metals.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is explored in several papers. The electrochemical reduction of 1-bromo-4-nitrobenzene leads to the formation of arylzinc products , and the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes results in the production of 1-nitro-2-vinylbenzene and 1H-indole . These reactions demonstrate the potential for bromo-nitrobenzene compounds to participate in various chemical transformations, including reductions and eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups and molecular structure. For instance, the nitration of polyfluoro-benzenes leads to high yields of mononitro-compounds , indicating that the presence of fluorine atoms can affect the reactivity of the benzene ring. Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit unique reactivity in ionic liquids compared to conventional solvents , suggesting that the solvent environment can significantly impact the behavior of these compounds.

Scientific Research Applications

Electrophilic Bromination in Aromatic Compounds

In the realm of electrophilic bromination, Sobolev et al. (2014) explored the use of Barium Tetrafluorobromate (III) as an active brominating agent. The interaction with nitrobenzene resulted in the formation of pure 3-bromo-nitrotoluene, showcasing typical electrophilic bromination in aromatic compounds with both electron-donating and electron-withdrawing substituents, without the need for catalysts or harsh conditions (Sobolev et al., 2014).

Precursors in Organic Synthesis

1,2-Dibromobenzenes, as reported by Diemer et al. (2011), are considered valuable precursors for various organic transformations, especially in reactions involving the formation of benzynes. The study outlines methods to access synthetically valuable derivatives through bromination, ortho-metalation, and halogen/metal permutations, emphasizing the significance of these compounds in organic synthesis (Diemer et al., 2011).

Atropisomer Reactions with Alkyllithium Compounds

Leroux et al. (2005) delved into the behavior of atropisomers, particularly focusing on 3,3'-Dibromo-1,1'-difluoro-2,2'-binaphthyl and its reactions with alkyllithium compounds. Their findings underline the distinctive reactions these compounds undergo, offering insights into their chemical behavior and potential applications in synthesizing specific derivatives (Leroux et al., 2005).

Role in Polymer Solar Cells

In a study on polymer solar cells, Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor to the active layer of solar cells. The incorporation of this compound resulted in an optimal device performance and a significant improvement in power conversion efficiency. The study offers a comprehensive analysis, including spectroscopic measurements and theoretical calculations, to understand the mechanism behind this improvement (Fu et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation as well as respiratory irritation .

properties

IUPAC Name

2-bromo-1,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPTYIIKJMNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648642
Record name 2-Bromo-1,5-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,5-difluoro-3-nitrobenzene

CAS RN

877161-74-5
Record name 2-Bromo-1,5-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIFLUORO-6-NITROBROMOBENZENE
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